molecular formula C15H18N4S B3460762 {[(1E)-6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}thiourea

{[(1E)-6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}thiourea

Cat. No.: B3460762
M. Wt: 286.4 g/mol
InChI Key: OQUGZSSFKAXKFU-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(1E)-6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}thiourea is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1E)-6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}thiourea typically involves the condensation of 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbaldehyde with thiourea. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: The corresponding amine and aldehyde.

    Substitution: New compounds with different substituents replacing the thiourea group.

Scientific Research Applications

Chemistry

In chemistry, {[(1E)-6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}thiourea is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be studied for their structural and catalytic properties.

Biology

The compound has shown potential as an antimicrobial agent. Its ability to form stable complexes with metal ions enhances its biological activity, making it a candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, the compound is investigated for its potential as an anticancer agent. Its Schiff base structure allows it to interact with biological targets, potentially inhibiting the growth of cancer cells.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials. Its unique structure makes it suitable for the development of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of {[(1E)-6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}thiourea involves its interaction with molecular targets through the Schiff base moiety. The carbon-nitrogen double bond can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biological pathways, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    {[(1E)-1-(2-Hydroxyphenyl)ethylidene]thiourea}: Another Schiff base with similar structural features but different substituents.

    {[(1E)-1-(2-Hydroxy-3-methoxyphenyl)ethylidene]thiourea}: A Schiff base with additional methoxy groups, affecting its reactivity and biological activity.

Uniqueness

{[(1E)-6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}thiourea is unique due to its specific substitution pattern on the carbazole ring. The presence of dimethyl groups at positions 6 and 9 enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

[(E)-(6,9-dimethyl-3,4-dihydro-2H-carbazol-1-ylidene)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-9-6-7-13-11(8-9)10-4-3-5-12(14(10)19(13)2)17-18-15(16)20/h6-8H,3-5H2,1-2H3,(H3,16,18,20)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUGZSSFKAXKFU-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3=NNC(=S)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N(C\3=C2CCC/C3=N\NC(=S)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[(1E)-6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}thiourea
Reactant of Route 2
{[(1E)-6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}thiourea
Reactant of Route 3
{[(1E)-6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}thiourea
Reactant of Route 4
{[(1E)-6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}thiourea
Reactant of Route 5
{[(1E)-6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}thiourea
Reactant of Route 6
{[(1E)-6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.